2-Naphthol-D8
Overview
Description
2-Naphthol-D8 is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 152.22 g/mol. The purity is usually 95%.
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Biological Activity
2-Naphthol-D8, a deuterated form of 2-naphthol, is a compound that has garnered attention in pharmacological and toxicological research due to its biological activity and metabolic pathways. As a metabolite of naphthalene, it is primarily processed by cytochrome P450 enzymes, which play critical roles in drug metabolism and the biotransformation of various xenobiotics.
- Molecular Formula : CDO
- CAS Number : 78832-61-8
- Molecular Weight : 152.219 g/mol
This compound is metabolized by several cytochrome P450 isozymes including CYP1A1, CYP1A2, CYP2A1, CYP2E1, and CYP2F2. This metabolic pathway is significant as it influences the pharmacokinetics and potential toxicity of the compound. The presence of deuterium can alter the kinetic properties of the compound, potentially leading to variations in its biological effects compared to its non-deuterated counterpart .
Antimicrobial Properties
Research indicates that naphthol derivatives exhibit antimicrobial activity. For instance, compounds similar to 2-naphthol have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL, suggesting strong antibacterial potential .
Toxicological Studies
The toxicological profile of naphthalene and its metabolites, including this compound, has been extensively studied. Naphthalene exposure has been linked to respiratory issues and potential carcinogenic effects. Inhalation studies have indicated that naphthalene can pose significant health risks, particularly for individuals in occupational settings .
Case Studies
Study | Findings |
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Klotz et al. (2011) | Reported urinary levels of naphthalene metabolites in non-smokers and smokers; highlighted significant differences in exposure levels based on occupational hazards. |
Wu et al. (2005) | Found that 1,2-dihydroxynaphthalene serves as a sensitive biomarker for naphthalene exposure; established a geometric mean concentration in urine for workers exposed to naphthalene. |
Zobel et al. (2017) | Investigated the formation of reactive naphthoquinones from naphthol metabolites; suggested these compounds may contribute to toxicological effects observed in human studies. |
Pharmacokinetics
Deuteration in compounds like this compound can influence their pharmacokinetic profiles by altering absorption, distribution, metabolism, and excretion (ADME). The incorporation of deuterium has been shown to enhance metabolic stability and reduce clearance rates in some cases, which may increase the duration of action of the drug .
Properties
IUPAC Name |
1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-GZORGGLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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